molecular formula C16H15N5O B2590063 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921165-57-3

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2590063
CAS No.: 921165-57-3
M. Wt: 293.33
InChI Key: CYPDEIDKCVPADV-UHFFFAOYSA-N
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Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound that features a tetrazole ring, a benzamide group, and a p-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of p-tolylamine with triethyl orthoformate and sodium azide to form the tetrazole ring . This intermediate can then be reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The p-tolyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzamide group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.

Major Products Formed

    p-Toluic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide: Unique due to the combination of the tetrazole ring and benzamide group.

    N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzoate: Contains a benzoate ester group instead of a benzamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, while the benzamide group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-7-9-14(10-8-12)21-15(18-19-20-21)11-17-16(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPDEIDKCVPADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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